3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone
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Overview
Description
3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone is an organic compound characterized by the presence of a thiomethyl group attached to a propiophenone backbone
Scientific Research Applications
3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
It’s known that the structure of a compound plays a significant role in its interaction with its targets . The presence of the 2,3-dimethylphenyl group and the thiomethylpropiophenone moiety could influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation and pain signaling
Pharmacokinetics
Similar compounds are known to be rapidly distributed and mainly metabolized in the liver . The impact of these properties on the bioavailability of 3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone would need further investigation.
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level, including anti-inflammatory and analgesic effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound . .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylbenzene and thiomethylpropiophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethylphenyl)-2’-methylpropiophenone: Similar structure but lacks the thiomethyl group.
3-(2,3-Dimethylphenyl)-2’-ethoxypropiophenone: Contains an ethoxy group instead of a thiomethyl group.
3-(2,3-Dimethylphenyl)-2’-hydroxypropiophenone: Features a hydroxy group in place of the thiomethyl group.
Uniqueness
3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where sulfur-containing compounds are required.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-7-6-8-15(14(13)2)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSVGWSLYLICFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644623 |
Source
|
Record name | 3-(2,3-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-29-4 |
Source
|
Record name | 3-(2,3-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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